[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol: is an organic compound with a complex structure that includes a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with methylamine under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of various organic compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a probe to study specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although more research is needed to fully understand its efficacy and safety .
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
[2-(Methylamino)ethanol]: A simpler compound with similar functional groups but lacking the naphthalene ring system.
[2-(Methylamino)-1-phenylpropan-1-ol]: Another compound with a similar structure but different ring system.
Uniqueness: What sets [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol apart is its unique combination of a naphthalene ring with a methylamino group. This structure provides distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C12H17NO |
---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12/h2-5,13-14H,6-9H2,1H3 |
InChI-Schlüssel |
YOWLQEXYWOCNOO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCC2=CC=CC=C2C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.